2,6-Dichloro-4-phenylaniline
Overview
Description
2,6-Dichloro-4-phenylaniline is a chemical compound with the CAS Number: 134006-32-9 . It has a molecular weight of 238.12 and its IUPAC name is 3,5-dichloro [1,1’-biphenyl]-4-amine . It is also an analogue of Diclofenac Sodium, a potent and nonselective anti-inflammatory agent .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-phenylaniline is 1S/C12H9Cl2N/c13-10-6-9 (7-11 (14)12 (10)15)8-4-2-1-3-5-8/h1-7H,15H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloro-4-phenylaniline are not detailed in the search results, it’s worth noting that related compounds like 2,6-dichloro-4-nitroaniline have been used in the construction of luminescent nanoclusters .Scientific Research Applications
Synthesis and Chemical Applications
Insecticide Production
2,6-Dichloro-4-phenylaniline is a key intermediate in synthesizing the insecticide fipronil. A study demonstrated an efficient synthesis process with a high total yield of 84.3% (Yang & Chun-ren, 2006).
Electrochemical Oxidation Studies
Research on the electrochemical oxidation of chloroanilines, including 2,6-dichloro-4-phenylaniline, has been conducted to understand their behavior in acetonitrile solution. These studies are vital for applications in electrochemical sensors and other technologies (Kádár et al., 2001).
Pharmaceutical Research
It has been used in the synthesis of compounds with high affinity for the alpha 2-adrenergic receptor, indicating its potential in developing drugs targeting this receptor (Van Dort et al., 1987).
Synthesis of Cyclopropanecarboxamide Derivatives
This compound has been used in the synthesis and biological activity study of cyclopropanecarboxamide derivatives, showing insecticidal and antibacterial activities (Shan, 2008).
Catalysis and Chemical Reactions
Its derivatives have been used in various catalytic and chemical reactions, including the copper-catalyzed N-arylation of N-phenylaniline, indicating its role in facilitating complex chemical processes (Tseng et al., 2011).
Environmental and Analytical Chemistry
Pesticide Degradation Studies
2,6-Dichloro-4-phenylaniline has been studied for its ability to react with phenolic humus constituents, indicating its role in environmental degradation processes and its potential environmental impact (Bollag et al., 1983).
Analytical Chemistry Applications
It has been involved in studies aiming to improve analytical methods, such as the Berthelot reaction for determining ammonium in soil extracts and water, showcasing its utility in enhancing analytical techniques (Rhine et al., 1998).
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloro-4-phenylaniline is the cyclooxygenase enzymes (COX-1 and COX-2) in human cells . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
2,6-Dichloro-4-phenylaniline acts as a potent and nonselective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain. The IC50 values for human COX-1 and COX-2 are 4 and 1.3 nM respectively .
Safety and Hazards
When handling 2,6-Dichloro-4-phenylaniline, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
2,6-dichloro-4-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQHNGXMKRUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-phenylaniline |
Synthesis routes and methods
Procedure details
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